molecular formula C10H16FNO4 B6180605 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2580219-60-7

3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6180605
CAS No.: 2580219-60-7
M. Wt: 233.24 g/mol
InChI Key: YXHMQFFVEUAMHH-UHFFFAOYSA-N
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Description

This compound is known as 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid . It has a molecular weight of 273.29 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The compound’s molecular formula is C12H19NO6 . The InChI code for the compound is 1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) .


Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 273.29 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid involves the protection of the amine group, followed by the addition of a fluorine atom to the cyclobutane ring, and finally the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "Cyclobutene", "Tert-butyl carbamate", "Fluorine gas", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Cyclobutene is reacted with tert-butyl carbamate in the presence of sodium hydride and diethyl ether to yield the protected amine intermediate.", "The protected amine intermediate is then reacted with fluorine gas in the presence of methanol to add a fluorine atom to the cyclobutane ring.", "The final step involves the deprotection of the amine group using hydrochloric acid to yield the desired product, which is a mixture of diastereomers." ] }

CAS No.

2580219-60-7

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

1-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-10(11,5-6)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

YXHMQFFVEUAMHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)F

Purity

95

Origin of Product

United States

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